
27-Oxo-fusidic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
27-Oxo-fusidic Acid is a metabolite of fusidic acid, which is a bacteriostatic antibiotic. Fusidic acid inhibits protein synthesis in prokaryotes by interfering with the ribosome-dependent activity of G factor and the translocation of peptidyl-tRNA . This compound has a molecular formula of C31H46O7 and a molecular weight of 530.7 g/mol .
Mechanism of Action
Target of Action
The primary target of 27-Oxo-fusidic Acid, a derivative of Fusidic Acid (FA), is the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in bacterial protein synthesis .
Mode of Action
This compound interacts with its target, EF-G, by binding to it and inhibiting its function . This interaction prevents the translocation of EF-G from the ribosome, thereby interfering with bacterial protein synthesis .
Biochemical Pathways
The inhibition of EF-G disrupts the protein synthesis in bacteria, affecting the growth and survival of the bacteria
Pharmacokinetics
Studies on fusidic acid, from which this compound is derived, indicate that it exhibits accumulation when administered in multiple doses
Result of Action
The inhibition of protein synthesis by this compound leads to the disruption of bacterial growth and survival . This results in the bacteriostatic effect of the compound, making it effective against bacterial infections
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the combination of Fusidic Acid with other compounds, such as cinnamon essential oil, has been shown to enhance its antibacterial activity . .
Biochemical Analysis
Biochemical Properties
27-Oxo-fusidic Acid interacts with various enzymes and proteins. It is known to inhibit the ribosome-dependent activity of the G factor, a critical protein involved in protein synthesis . This interaction disrupts protein synthesis in prokaryotes, contributing to its bacteriostatic properties .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of protein synthesis. By disrupting the function of the G factor, this compound can halt the production of proteins within the cell . This can have a significant impact on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the G factor, an essential component of the protein synthesis machinery in prokaryotes . This binding inhibits the G factor’s activity, preventing the translocation of peptidyl-tRNA and effectively halting protein synthesis .
Metabolic Pathways
As a metabolite of fusidic acid, it may be involved in similar pathways, including those involving the G factor and protein synthesis .
Subcellular Localization
Given its role in inhibiting protein synthesis, it may be localized to the ribosomes where protein synthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 27-Oxo-fusidic Acid involves the oxidation of fusidic acid. The reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
27-Oxo-fusidic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions
Properties
CAS No. |
1415035-94-7 |
|---|---|
Molecular Formula |
C31H46O7 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(E,2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid |
InChI |
InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
InChI Key |
OZMOUWFCJHVIQT-CEDPPNKGSA-N |
SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CC/C=C(\C)/C=O)\C(=O)O)OC(=O)C)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |
Synonyms |
16-(Acetyloxy)-3,11-dihydroxy-26-oxo-(3α,4α,8α,9β,11α,13α,14β,16β,17Z)-29-nordammara-17(20),24-dien-21-oic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




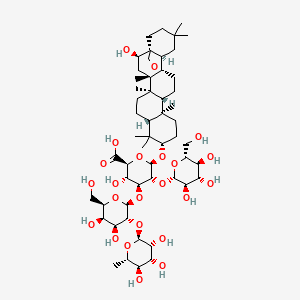

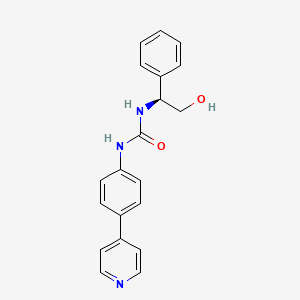

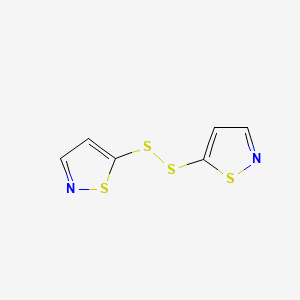

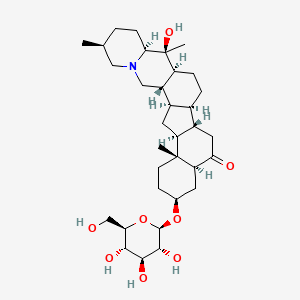



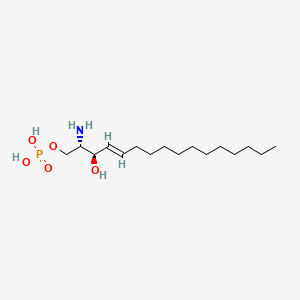
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate](/img/structure/B591438.png)
